(2E,2'E)-N,N'-(Propane-1,2-diyl)bis(4-methylpentan-2-imine)
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Overview
Description
(2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) is an organic compound characterized by its imine functional groups and a propane-1,2-diyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) typically involves the condensation reaction between propane-1,2-diamine and 4-methylpentan-2-one. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imine bonds. Common solvents used include ethanol or methanol, and the reaction is often catalyzed by an acid such as hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine groups can yield the corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted imines or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) is used as a ligand in coordination chemistry. It can form complexes with transition metals, which are studied for their catalytic properties.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its imine groups can interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The imine functionality can be modified to enhance biological activity and selectivity.
Industry
In industry, (2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) can be used in the synthesis of polymers and materials with specific properties. Its ability to form stable complexes with metals makes it useful in material science.
Mechanism of Action
The mechanism of action of (2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) involves its interaction with molecular targets through its imine groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2E,2’E)-N,N’-(Ethane-1,2-diyl)bis(4-methylpentan-2-imine): Similar structure but with an ethane backbone.
(2E,2’E)-N,N’-(Butane-1,2-diyl)bis(4-methylpentan-2-imine): Similar structure but with a butane backbone.
Uniqueness
(2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) is unique due to its specific backbone and imine functionality, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a versatile compound in research and industry.
Properties
CAS No. |
646059-65-6 |
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Molecular Formula |
C15H30N2 |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
4-methyl-N-[2-(4-methylpentan-2-ylideneamino)propyl]pentan-2-imine |
InChI |
InChI=1S/C15H30N2/c1-11(2)8-13(5)16-10-15(7)17-14(6)9-12(3)4/h11-12,15H,8-10H2,1-7H3 |
InChI Key |
CWVUIKWGVJJUDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=NCC(C)N=C(C)CC(C)C)C |
Origin of Product |
United States |
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